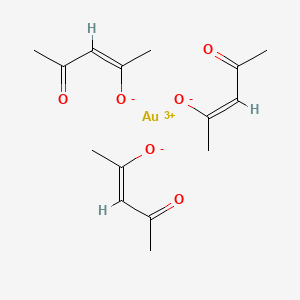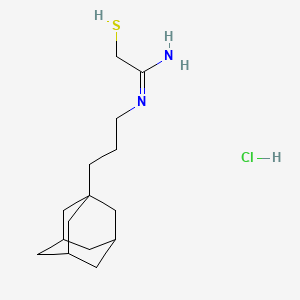
Acetamidine, N-(3-(1-adamantyl)propyl)-2-mercapto-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamidine, N-(3-(1-adamantyl)propyl)-2-mercapto-, hydrochloride is a compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts exceptional stability and rigidity to its derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamidine, N-(3-(1-adamantyl)propyl)-2-mercapto-, hydrochloride typically involves multiple steps. One common approach starts with the functionalization of adamantane to introduce the necessary substituents. This can be achieved through radical or carbocation intermediates, which are known for their stability and reactivity .
Functionalization of Adamantane: The initial step involves the introduction of a propyl group to the adamantane core. This can be done using a radical addition reaction with propylene.
Formation of Acetamidine: The next step involves the reaction of the propyl-substituted adamantane with acetamidine. This can be achieved through a nucleophilic substitution reaction.
Introduction of Mercapto Group: The final step involves the introduction of a mercapto group to the acetamidine derivative. This can be done using thiol reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamidine, N-(3-(1-adamantyl)propyl)-2-mercapto-, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine or thiol derivatives.
Substitution: The adamantane core can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, thiols.
Substitution: Halogenated adamantane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with enhanced properties.
Biology
In biological research, adamantane derivatives are studied for their potential antiviral and antibacterial properties. The rigid structure of adamantane can interfere with the function of viral proteins, making it a potential candidate for drug development .
Medicine
Medically, adamantane derivatives have been explored for their use in treating neurodegenerative diseases such as Parkinson’s disease. The compound’s ability to cross the blood-brain barrier and interact with neural receptors makes it a promising therapeutic agent .
Industry
In the industrial sector, this compound is used in the development of high-performance materials, including polymers and coatings. Its stability and rigidity make it an ideal candidate for applications requiring durable and resilient materials .
Mécanisme D'action
The mechanism of action of Acetamidine, N-(3-(1-adamantyl)propyl)-2-mercapto-, hydrochloride involves its interaction with specific molecular targets. The adamantane core can interact with hydrophobic pockets in proteins, disrupting their function. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzymatic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amantadine: Used as an antiviral and antiparkinsonian agent.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent with a similar structure.
Uniqueness
Acetamidine, N-(3-(1-adamantyl)propyl)-2-mercapto-, hydrochloride is unique due to the presence of both the acetamidine and mercapto groups.
Propriétés
Numéro CAS |
40284-10-4 |
|---|---|
Formule moléculaire |
C15H27ClN2S |
Poids moléculaire |
302.9 g/mol |
Nom IUPAC |
N'-[3-(1-adamantyl)propyl]-2-sulfanylethanimidamide;hydrochloride |
InChI |
InChI=1S/C15H26N2S.ClH/c16-14(10-18)17-3-1-2-15-7-11-4-12(8-15)6-13(5-11)9-15;/h11-13,18H,1-10H2,(H2,16,17);1H |
Clé InChI |
JDPIYUBQEKGSRE-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)CCCN=C(CS)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Chloroethyl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B13733520.png)
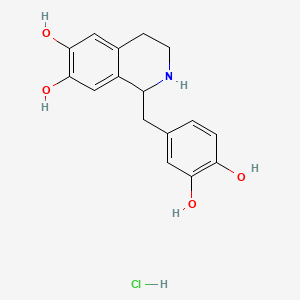

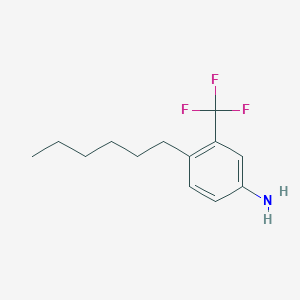
![2-Anthracenesulfonic acid, 4,4'-[methylenebis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B13733554.png)


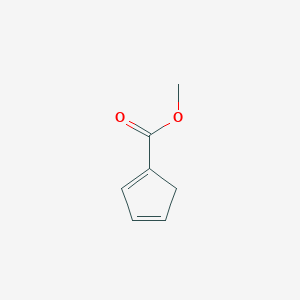
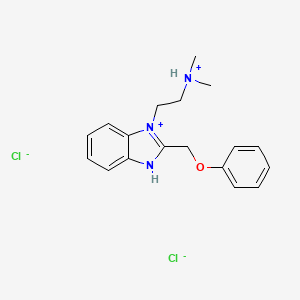

![Hydroquinone, bis[bis(1-aziridinyl)phosphinate]](/img/structure/B13733572.png)
